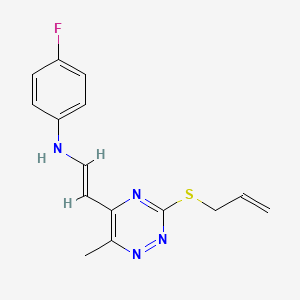

N-(2-(3-(Allylsulfanyl)-6-methyl-1,2,4-triazin-5-yl)vinyl)-4-fluoroaniline

Description

N-(2-(3-(Allylsulfanyl)-6-methyl-1,2,4-triazin-5-yl)vinyl)-4-fluoroaniline is a triazine derivative characterized by a 1,2,4-triazine core substituted with an allylsulfanyl group at position 3, a methyl group at position 6, and a vinyl-linked 4-fluoroaniline moiety.

Properties

IUPAC Name |

4-fluoro-N-[(E)-2-(6-methyl-3-prop-2-enylsulfanyl-1,2,4-triazin-5-yl)ethenyl]aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15FN4S/c1-3-10-21-15-18-14(11(2)19-20-15)8-9-17-13-6-4-12(16)5-7-13/h3-9,17H,1,10H2,2H3/b9-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIFFDMPTPADLNS-CMDGGOBGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(N=N1)SCC=C)C=CNC2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(N=C(N=N1)SCC=C)/C=C/NC2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15FN4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(3-(Allylsulfanyl)-6-methyl-1,2,4-triazin-5-yl)vinyl)-4-fluoroaniline is a complex organic compound characterized by its unique structural features, which include a triazine ring, an allylsulfanyl group, and a vinyl moiety. This compound has garnered attention in various fields, particularly in medicinal chemistry and biological research due to its potential therapeutic applications.

Chemical Structure and Properties

- Molecular Formula: C16H18N4OS

- Molar Mass: 314.41 g/mol

- CAS Number: 477865-89-7

The compound's structure is significant for its biological activity, as the presence of the fluorine atom and the allylsulfanyl group can influence its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The allylsulfanyl group can form covalent bonds with nucleophilic sites in proteins or enzymes, potentially leading to inhibition of their function. The vinyl group may participate in conjugation reactions, altering the electronic properties of the compound and affecting its biological activity .

Metabolic Studies

Research on the metabolism of related compounds, particularly 4-fluoroaniline derivatives, has provided insights into how this compound might be processed in biological systems. Studies have shown that fluoroanilines undergo cytochrome P450-mediated monooxygenation, leading to the formation of reactive metabolites such as benzoquinoneimines . These metabolites can interact with cellular macromolecules and may contribute to the compound's overall biological effects.

Case Studies and Research Findings

Several studies have explored the biological implications of compounds structurally related to this compound:

- Anticancer Activity : Compounds containing triazine rings have been investigated for their anticancer properties. Research indicates that modifications to the triazine structure can enhance cytotoxicity against various cancer cell lines.

- Antimicrobial Properties : The presence of sulfur-containing groups in organic compounds has been linked to antimicrobial activity. Investigations into similar compounds suggest that this compound may exhibit such properties due to its unique functional groups .

- Neuroprotective Effects : Some studies have suggested that fluoroanilines can exert neuroprotective effects by modulating neurotransmitter systems or reducing oxidative stress . This aspect warrants further exploration for this compound.

Comparative Analysis with Related Compounds

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that compounds similar to N-(2-(3-(Allylsulfanyl)-6-methyl-1,2,4-triazin-5-yl)vinyl)-4-fluoroaniline exhibit promising anticancer properties. The triazine moiety is known for its ability to inhibit certain enzymes involved in cancer cell proliferation. In vitro studies have shown that derivatives of this compound can induce apoptosis in various cancer cell lines, suggesting potential for development as anticancer agents .

Antimicrobial Properties

The presence of the allylsulfanyl group enhances the compound's antimicrobial activity. Preliminary studies have demonstrated effectiveness against a range of bacteria and fungi, making it a candidate for further investigation as an antimicrobial agent .

Agricultural Science

Pesticide Development

The unique structure of this compound suggests potential applications in agrochemicals. Its ability to disrupt metabolic pathways in pests can be harnessed to develop new pesticides that are effective yet environmentally friendly. Research into its efficacy against specific agricultural pests is ongoing .

Herbicide Potential

Furthermore, the compound's structural features may allow it to act as a herbicide by inhibiting specific plant growth regulators or enzymes involved in photosynthesis or other critical plant processes. Field trials are necessary to evaluate its effectiveness and safety in agricultural applications .

Materials Science

Polymer Chemistry

this compound can be utilized in the synthesis of novel polymers with enhanced properties. The incorporation of this compound into polymer matrices can improve thermal stability and mechanical strength, making it suitable for high-performance materials used in various industrial applications .

Conductive Materials

The compound's electronic properties may also enable its use in the development of conductive materials. Research into its application in organic electronics and photovoltaic devices is being explored, focusing on enhancing charge transport properties .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Anticancer Activity | Demonstrated significant cytotoxic effects on breast cancer cell lines with IC50 values in the micromolar range. |

| Study 2 | Antimicrobial Efficacy | Showed inhibition of Staphylococcus aureus and Candida albicans at low concentrations (10 µg/mL). |

| Study 3 | Pesticidal Activity | Reduced pest populations by over 70% in controlled environments compared to untreated controls. |

Comparison with Similar Compounds

Substituent Variations on the Triazine Core

The triazine ring’s substituents critically influence biological activity and physicochemical properties:

- Allylsulfanyl vs. Methylsulfanyl: D1 (3-(allylsulfanyl)-6-methyl-1,2,4-triazine-5-ol): Exhibits activity in impairing Klebsiella pneumoniae resistance to Tetrahymena predation, suggesting allylsulfanyl enhances bioactivity . D0 (3-(methylsulfanyl)-6-methyl-1,2,4-triazine-5-amine): Inactive in the same assay, indicating methylsulfanyl and amino groups reduce efficacy compared to allylsulfanyl and hydroxyl .

Thiophen-2-yl Substitution (D41) :

D41 (3-(allylsulfanyl)-6-(thiophen-2-yl)-1,2,4-triazine-5-ol) shows similar activity to D1, emphasizing that electron-rich heterocyclic groups (e.g., thiophene) can maintain or enhance activity .

Aniline and Vinyl-Linked Modifications

The target compound’s 4-fluoroaniline-vinyl group replaces the hydroxyl or amino groups seen in D1/D0. Key analogs include:

N-(2-[3-(Allylsulfanyl)-6-methyl-1,2,4-triazin-5-yl]vinyl)-4-methylaniline (CAS 477865-91-1) :

Differs by a methyl substituent on the aniline ring. The electron-donating methyl group may increase lipophilicity compared to the electron-withdrawing fluoro group in the target compound .N-(2-{3-[(4-Chlorobenzyl)sulfanyl]-6-methyl-1,2,4-triazin-5-yl}vinyl)-4-fluoroaniline (CAS 477866-59-4) :

Replaces allylsulfanyl with 4-chlorobenzylsulfanyl. The bulkier benzyl group and chloro substituent could alter membrane permeability or target binding .

Antimicrobial Activity of Triazine Derivatives

While direct data for the target compound are lacking, demonstrates that triazine derivatives with substituted quinoline-carboxamides exhibit moderate to excellent antimicrobial activity. This suggests that the triazine core, combined with strategic substituents (e.g., halogenated anilines), may confer similar properties .

Comparative Data Table

*Molecular weight estimated based on and structural similarity.

Key Findings and Implications

Substituent Impact :

- Allylsulfanyl groups enhance bioactivity compared to methylsulfanyl (D1 vs. D0) .

- Electron-withdrawing groups (e.g., fluoro) on aniline may improve target interaction vs. electron-donating groups (e.g., methyl) .

Knowledge Gaps: Direct biological data for the target compound are absent; further studies on its antimicrobial efficacy, cytotoxicity, and mechanism are needed.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing N-(2-(3-(allylsulfanyl)-6-methyl-1,2,4-triazin-5-yl)vinyl)-4-fluoroaniline, and what methodological considerations are critical for optimizing yield?

- Answer : A common approach involves condensation reactions between triazine derivatives and fluorinated anilines. For example, refluxing 4-fluoroaniline with triazine intermediates (e.g., allylsulfanyl-triazine precursors) in ethanol under controlled pH conditions (e.g., acidic or basic catalysis) can yield the target compound . Key considerations include:

- Reaction time optimization (1.5–2 hours, as demonstrated in analogous syntheses).

- Solvent selection (ethanol, acetic acid/water mixtures) to stabilize intermediates and avoid side reactions.

- Purification via recrystallization from acetic acid or DMF/ethanol mixtures to isolate high-purity products .

Q. How can spectroscopic techniques (e.g., NMR, FTIR) confirm the structural integrity of this compound?

- Answer :

- ¹H NMR : Peaks for the allylsulfanyl group (δ ~3.5–4.0 ppm for allyl protons), triazine aromatic protons (δ ~8.5–9.0 ppm), and vinyl protons (δ ~6.5–7.0 ppm) are critical identifiers.

- ¹³C NMR : Carbons in the triazine ring (~160–170 ppm) and the vinyl linkage (~120–130 ppm) should align with theoretical values.

- FTIR : Stretching vibrations for C=N (~1650 cm⁻¹) and S–C (~650 cm⁻¹) confirm functional groups. Comparative analysis with structurally similar triazinyl-aniline derivatives (e.g., nitroindolinones) is recommended .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in biological activity data for triazine derivatives, such as the apparent lack of growth inhibition in Klebsiella pneumoniae despite structural similarity to bioactive compounds?

- Answer :

- Mechanistic Profiling : Compare the target compound’s mode of action with structurally related triazines (e.g., D1 [3-(allylsulfanyl)-6-methyl-1,2,4-triazine-5-ol]) that exhibit anti-predation activity in bacterial cocultures. Differences in functional groups (e.g., hydroxyl vs. amine substitutions) may alter membrane permeability or target binding .

- Dosage Optimization : Test higher concentrations (e.g., >20 mM) or alternate delivery methods (e.g., liposomal encapsulation) to bypass potential efflux mechanisms.

- Genetic Knockout Studies : Use K. pneumoniae strains with mutations in efflux pumps or membrane transporters to assess resistance mechanisms .

Q. How does the allylsulfanyl substituent influence the compound’s reactivity in nucleophilic substitution reactions compared to methylsulfanyl or thiophenyl analogs?

- Answer :

- Electronic Effects : The allyl group’s electron-donating nature enhances nucleophilicity at the sulfur atom, increasing reactivity in SN2 reactions compared to methylsulfanyl derivatives.

- Steric Considerations : The allyl chain introduces steric hindrance, potentially slowing reactions at crowded active sites.

- Comparative Studies : Synthesize analogs (e.g., replacing allylsulfanyl with thiophenyl groups) and measure reaction kinetics under identical conditions. Data from triazine-thiol derivatives (e.g., D41 in ) suggest substituent-dependent activity shifts .

Q. What computational methods are suitable for predicting the compound’s binding affinity to bacterial targets, and how can experimental data validate these models?

- Answer :

- Molecular Docking : Use software like AutoDock Vina to simulate interactions with bacterial membrane proteins (e.g., efflux pumps or porins). Prioritize targets based on homology to known triazine-binding proteins.

- MD Simulations : Assess stability of ligand-target complexes over 100-ns trajectories to identify persistent binding poses.

- Experimental Validation : Compare docking scores with MIC (minimal inhibitory concentration) assays. For example, if simulations predict high affinity but MIC data show no inhibition, investigate off-target effects or compound degradation .

Methodological Challenges and Solutions

Q. How can researchers address inconsistencies in NMR spectral data caused by tautomerism in the triazine core during structural characterization?

- Answer :

- Variable Temperature NMR : Perform experiments at low temperatures (e.g., –40°C) to slow tautomeric interconversion and resolve split peaks.

- pH-Dependent Studies : Adjust solvent pH to stabilize dominant tautomers (e.g., acidic conditions favor protonated forms).

- Comparative Analysis : Cross-reference with spectra of non-tautomerizing analogs (e.g., methylsulfanyl derivatives like D0 in ) to assign ambiguous signals .

Q. What strategies mitigate decomposition of the vinyl linkage during prolonged storage or under acidic/basic conditions?

- Answer :

- Stabilization via Derivatization : Convert the vinyl group to a more stable intermediate (e.g., acetal or boronate ester) for storage, followed by in situ regeneration before use.

- Lyophilization : Store the compound as a lyophilized powder under inert gas (N₂/Ar) to prevent oxidative degradation.

- Buffered Solutions : Use neutral buffers (pH 6–8) during dissolution to avoid acid/base-catalyzed hydrolysis. Data from analogous acrylamide derivatives suggest pH 7.4 buffers extend shelf life .

Data Contradiction Analysis Example

Q. Why might biological assays show no growth inhibition despite structural similarity to active triazine derivatives?

- Hypothesis : The 4-fluoroaniline moiety may reduce membrane permeability or increase efflux pump recognition.

- Testing :

- Permeability Assays : Use fluorescent probes (e.g., ethidium bromide uptake) to compare intracellular accumulation with active analogs.

- Efflux Inhibitor Coadministration : Test activity in the presence of efflux inhibitors (e.g., phenylalanine-arginine β-naphthylamide) to assess pump involvement.

- Structural Modifications : Replace the 4-fluoroaniline group with a less polar substituent (e.g., 4-methylaniline) and reevaluate activity. Prior studies on fluorinated acetamides highlight substituent-dependent bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.